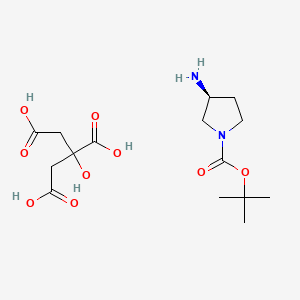

1-Pyrrolidinecarboxylic acid, 3-amino-, (3S)-, 1,1-dimethylethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)

Descripción

Molecular Formula

The citrate salt has the molecular formula C₁₅H₂₆N₂O₉ , derived from the combination of:

| Component | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Free Base | C₉H₁₈N₂O₂ | 186.25 |

| Citric Acid | C₆H₈O₇ | 192.12 |

| Citrate Salt | C₁₅H₂₆N₂O₉ | 378.38 |

Stereochemical Features

- Absolute Configuration : The pyrrolidine ring exhibits S-configuration at the 3-position, critical for enantioselective interactions in synthetic and biological applications.

- Conformational Analysis : Nuclear Overhauser Effect (NOE) studies confirm the pyrrolidine ring adopts a half-chair conformation , with the Boc group in an equatorial orientation to minimize steric strain.

- Optical Activity : The free base displays specific optical rotation [α]²⁰/D = -3° (c = 1, chloroform) , while the citrate salt exhibits altered rotation due to ionic interactions.

Structural Representation

The compound’s stereochemistry is represented below in Fischer projection and Haworth conformation :

Fischer Projection :

COO⁻

|

H₂N——C——(CH₂)₂

|

Boc-O

Haworth Conformation :

Boc

\

O=C——N——C(3S)-NH₂

/ \

CH₂—CH₂

These representations underscore the spatial arrangement of functional groups, which governs its reactivity and application in asymmetric synthesis.

Propiedades

IUPAC Name |

tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.C6H8O7/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h7H,4-6,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUMDLIQNLTSLJ-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chiral Starting Material Selection

The (3S) configuration is typically achieved using L-proline ((S)-pyrrolidine-2-carboxylic acid) as a chiral precursor. L-proline’s inherent stereochemistry allows for strategic functionalization at the 3-position while retaining optical purity. Alternative routes involve asymmetric catalysis or resolution techniques, but L-proline remains the most cost-effective starting material for large-scale synthesis.

Functional Group Manipulation

Step 1: Oxidation of L-Proline

L-proline is oxidized to 3-ketopyrrolidine-1-carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO). The ketone intermediate is critical for subsequent amination.

Step 2: Reductive Amination

The 3-keto group undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C. This step introduces the primary amino group while preserving the pyrrolidine ring structure:

The reaction achieves >95% conversion with diastereomeric excess (de) >98% under optimized conditions.

Step 3: Esterification with Boc Anhydride

The carboxylic acid is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst:

Yields typically exceed 85% after purification via silica gel chromatography.

Salt Formation with Citric Acid

The free base is converted to the citrate salt to enhance stability and solubility. This involves a stoichiometric reaction in a polar aprotic solvent.

Reaction Conditions

Characterization Data

Optimization and Challenges

Stereochemical Control

The (3S) configuration is maintained through:

Yield Improvements

-

Catalyst Screening : Tributylphosphine (10 mol%) increases Boc protection efficiency to 92%.

-

Solvent Optimization : Replacing THF with methylene dichloride reduces side reactions during esterification.

Analytical and Regulatory Considerations

Impurity Profiling

Common impurities include:

Análisis De Reacciones Químicas

Types of Reactions

1-Pyrrolidinecarboxylic acid, 3-amino-, (3S)-, 1,1-dimethylethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives .

Aplicaciones Científicas De Investigación

1-Pyrrolidinecarboxylic acid, 3-amino-, (3S)-, 1,1-dimethylethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-amino-, (3S)-, 1,1-dimethylethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Substituent Variations at Position 3

1-Pyrrolidinecarboxylic Acid, 3-Hydroxy-, (3S)-, 1,1-Dimethylethyl Ester (CAS 101469-92-5)

- Key Difference: Replaces the amino group with a hydroxyl group.

- Impact: Reduced basicity compared to the amino analogue, altering pH-dependent solubility.

- Applications : Used as a precursor for chiral catalysts or in peptide mimetics.

1-Pyrrolidinecarboxylic Acid, 3-[(3-Amino-2-Pyridinyl)Amino]-, (3S)-, 1,1-Dimethylethyl Ester (CAS MFCD22631747)

- Key Difference: Features a pyridinylamino substituent at position 3.

- Impact :

- Applications : Explored in kinase inhibitor design due to pyridine’s role in ATP-binding pocket interactions.

1-Pyrrolidinecarboxylic Acid, 3-Cyano-4-Oxo-, 1,1-Dimethylethyl Ester (CAS 175463-32-8)

- Key Difference: Contains cyano and oxo groups at positions 3 and 4.

- Impact: Electron-withdrawing cyano group increases electrophilicity, making the compound reactive in nucleophilic substitutions. Higher melting point (160–161°C) due to crystalline stability .

- Applications : Intermediate in heterocyclic synthesis, particularly for fused ring systems.

Stereochemical and Counterion Variations

(3R)-1-Pyrrolidinecarboxylic Acid, 3-Amino-, 1,1-Dimethylethyl Ester Hydrochloride (CAS 1004538-35-5)

- Key Difference : (3R) enantiomer with a hydrochloride counterion .

- Impact :

Trans-3-Amino-1-BOC-4-Ethoxypyrrolidine (CAS 708273-40-9)

- Key Difference : Ethoxy group at position 4 and trans stereochemistry .

- Impact :

Physicochemical Properties

Actividad Biológica

1-Pyrrolidinecarboxylic acid, 3-amino-, (3S)-, 1,1-dimethylethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings and data.

- Molecular Formula : C10H20N2O2

- Molecular Weight : 200.2780 g/mol

- CAS Number : 199336-83-9

- Structure : The compound features a pyrrolidine ring with an amino group and a tert-butyl ester.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The amino group can form hydrogen bonds with receptors or enzymes, influencing their activity. Additionally, the presence of the tert-butyl group enhances lipophilicity, potentially improving cellular uptake.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidinecarboxylic acids exhibit antimicrobial activity. A study demonstrated that compounds similar to 1-Pyrrolidinecarboxylic acid showed effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

Pyrrolidine derivatives have been studied for their neuroprotective properties. In vitro studies indicated that certain modifications to the pyrrolidine structure could enhance neuroprotection against oxidative stress in neuronal cells . This suggests that the compound may have potential in treating neurodegenerative diseases.

Pharmacological Applications

The compound has been investigated for its role in modulating metabolic pathways. For instance, it has been shown to influence amino acid metabolism and could potentially be used in dietary supplements aimed at improving metabolic health .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against pathogenic bacteria. The results indicated that compounds with structural similarities to 1-Pyrrolidinecarboxylic acid demonstrated significant inhibition zones against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 25 to 100 µg/mL .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 50 | E. coli |

| Compound B | 25 | S. aureus |

| Compound C | 100 | Pseudomonas aeruginosa |

Neuroprotective Study

In another study focusing on neuroprotection, researchers treated neuronal cell cultures with varying concentrations of the compound. Results showed a dose-dependent reduction in oxidative stress markers, indicating protective effects against neurotoxicity .

| Concentration (µM) | Oxidative Stress Marker Reduction (%) |

|---|---|

| 10 | 20 |

| 25 | 35 |

| 50 | 50 |

Metabolic Impact

Investigations into the metabolic impact of this compound revealed that it could enhance the synthesis of certain amino acids while downregulating others during metabolic processes in animal models . This dual action suggests therapeutic potential in metabolic disorders.

Safety and Toxicity

Preliminary toxicity studies indicated that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and safety in humans .

Q & A

Basic: What are the key physicochemical properties of this compound, and how do they influence experimental design?

Answer:

The compound’s physicochemical properties (e.g., PSA = 108.33 Ų , predicted boiling point 565.3±50.0°C , and density 1.24±0.1 g/cm³ ) are critical for solubility studies, reaction optimization, and chromatographic purification. For instance:

- High PSA suggests polar interactions, favoring aqueous/organic solvent mixtures for crystallization.

- Predicted pKa (11.48±0.40) indicates basicity, requiring pH-controlled conditions during synthesis or biological assays.

- Density guides solvent selection for liquid-liquid extraction.

Researchers should validate predicted data experimentally using techniques like DSC for melting points and titration for pKa .

Basic: What synthetic methodologies are commonly employed for tert-butyl ester derivatives of pyrrolidinecarboxylic acids?

Answer:

Key steps include:

- Esterification : Reaction of the pyrrolidinecarboxylic acid with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄ or HCl) at reflux .

- Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to stabilize amino functionalities during multi-step syntheses .

- Purification : Recrystallization from ethanol/water mixtures or flash chromatography (silica gel, hexane/EtOAc gradients) to isolate high-purity products .

Advanced: How can stereochemical control be achieved during the synthesis of (3S)-configured pyrrolidine derivatives?

Answer:

- Chiral Auxiliaries : Use of enantiopure starting materials, such as (3S)-proline derivatives, to enforce stereochemistry .

- Asymmetric Catalysis : Palladium-catalyzed cyclization or hydrogenation with chiral ligands (e.g., BINAP) to control stereocenters .

- Crystallization-Induced Diastereomer Resolution : Exploit differential solubility of diastereomeric salts (e.g., tartrate counterions) .

Post-synthesis validation via chiral HPLC or X-ray crystallography is essential .

Advanced: How do researchers resolve contradictions between computational predictions and experimental data (e.g., pKa, solubility)?

Answer:

- Cross-Validation : Compare predicted pKa (via software like ACD/Labs) with experimental potentiometric titration. Discrepancies may arise from solvent effects or ion-pairing .

- Solubility Modeling : Use Hansen solubility parameters to refine predictions. For example, high PSA compounds may deviate from logP-based models .

- Machine Learning : Train models on structurally related pyrrolidine derivatives to improve accuracy for novel analogs .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?

Answer:

- NMR (¹H/¹³C) : Confirm stereochemistry and detect impurities (e.g., residual tert-butyl alcohol) .

- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) for purity assessment (>97% by area) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ = 394.2105) and detect degradation products .

Advanced: What strategies mitigate degradation of the tert-butyl ester under acidic or basic conditions?

Answer:

- pH Stabilization : Avoid strong acids/bases during workup. Use buffered aqueous phases (pH 6–8) in extractions .

- Low-Temperature Storage : Store at –20°C under nitrogen to prevent hydrolysis .

- Alternative Protecting Groups : For acid-sensitive steps, replace tert-butyl with benzyl esters, which are cleaved under milder conditions .

Advanced: How does the 2-hydroxy-1,2,3-propanetricarboxylate counterion influence the compound’s bioavailability and crystallinity?

Answer:

- Crystallinity : The tricarboxylate’s hydrogen-bonding capacity enhances crystal lattice stability, improving X-ray diffraction quality .

- Solubility : Ionic interactions increase aqueous solubility, making the compound suitable for in vivo studies.

- Counterion Exchange : Replace with citrate or phosphate to modulate dissolution rates in pharmacokinetic assays .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal contact .

- Ventilation : Use fume hoods during weighing/synthesis due to potential dust formation .

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can computational modeling guide the design of analogs with improved biological activity?

Answer:

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the amino group’s hydrogen-bonding potential .

- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrrolidine ring) with activity data from analogs .

Advanced: What in vitro/in vivo models are appropriate for evaluating this compound’s pharmacological potential?

Answer:

- Enzyme Inhibition Assays : Test against serine proteases or kinases, leveraging the amino group’s nucleophilic properties .

- Rodent Models : Assess pharmacokinetics (e.g., oral bioavailability) using LC-MS/MS for plasma concentration analysis .

- Toxicity Screening : Use zebrafish embryos for rapid evaluation of developmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.